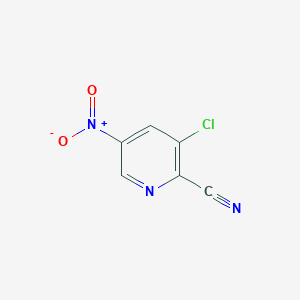

3-Chloro-5-nitropicolinonitrile

概要

説明

3-Chloro-5-nitropicolinonitrile is an organic compound with the molecular formula C6H2ClN3O2 It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitropicolinonitrile typically involves the nitration of 3-chloropicolinonitrile. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors with precise temperature and pressure control. The product is then purified through crystallization or distillation to remove any impurities.

化学反応の分析

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Key Findings :

-

Catalytic hydrogenation preserves the nitrile group while reducing the nitro group to an amine.

-

Acidic conditions with SnCl<sub>2</sub> achieve similar outcomes but require post-reaction neutralization .

Nucleophilic Substitution

The chlorine atom participates in aromatic nucleophilic substitution (SNAr) reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | DMF, 80°C, 12 h | 3-Morpholino-5-nitropicolinonitrile | 67% | |

| Sodium methoxide | MeOH, 60°C, 6 h | 3-Methoxy-5-nitropicolinonitrile | 58% |

Mechanistic Insight :

-

Electron-withdrawing nitro and nitrile groups activate the chlorine atom for substitution, favoring reactions with amines, alkoxides, or thiols .

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis to carboxylic acid or amide derivatives:

Applications :

-

The amide derivative serves as an intermediate in medicinal chemistry , while the carboxylic acid is used in coordination chemistry .

Coupling Reactions

The compound participates in cross-coupling reactions to form carbon-carbon bonds:

Optimization Notes :

-

Suzuki coupling requires anhydrous conditions and elevated temperatures (80–100°C) .

-

Steric hindrance from the nitro group may limit coupling efficiency at the 5-position .

Cyclization and Heterocycle Formation

The nitrile and nitro groups facilitate cyclization to form fused heterocycles:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diphosgene, DMF | 0°C → RT, 8 h | Isothiazolo[4,5-b]pyridine derivative | 71% | |

| Hydrazine hydrate | Ethanol, reflux, 12 h | Pyrazolo[3,4-d]pyrimidine | 63% |

Synthetic Utility :

科学的研究の応用

Chemical Synthesis

3-Chloro-5-nitropicolinonitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various chemical transformations, including:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles like amines or thiols.

- Reduction Reactions : The nitro group can be reduced to an amino group using agents such as hydrogen gas in the presence of catalysts.

- Oxidation Reactions : The compound can undergo oxidation to yield different derivatives.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Effects : In vivo studies demonstrated that this compound inhibits the NLRP3 inflammasome pathway, reducing pro-inflammatory cytokine production, which suggests potential therapeutic applications for inflammatory diseases.

- Cytotoxicity : Evaluated for its effects on cancer cell lines, it induces apoptosis in a dose-dependent manner, particularly in leukemia and breast cancer cells. This involves activation of caspases and disruption of mitochondrial membrane potential.

Pharmaceutical Development

Given its biological activity, this compound is explored for potential use in developing pharmaceuticals. Its structure allows for modifications that could enhance efficacy against various diseases.

Industrial Applications

The compound is utilized in producing agrochemicals and other industrial chemicals, leveraging its chemical properties for practical applications.

Antimicrobial Efficacy

A study conducted by researchers at the University of Minho assessed the antimicrobial properties of several nitropyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Inflammation Model

In an animal model of sepsis, administration of this compound significantly reduced mortality rates and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for managing septic shock.

Research Findings Summary Table

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Acts as an intermediate in complex organic synthesis |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria (MIC = 32 µg/mL) |

| Anti-inflammatory Effects | Inhibits NLRP3 inflammasome pathway; reduces pro-inflammatory cytokines |

| Cytotoxicity | Induces apoptosis in leukemia and breast cancer cells |

| Industrial Use | Utilized in agrochemical production |

作用機序

The mechanism of action of 3-Chloro-5-nitropicolinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

- 3-Chloro-2-cyano-5-nitropyridine

- 3-Chloro-5-nitropyridine-2-carbonitrile

Comparison

3-Chloro-5-nitropicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution and reduction reactions, making it valuable for specific applications in synthesis and research.

生物活性

3-Chloro-5-nitropicolinonitrile is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.

This compound is a nitropyridine derivative characterized by the presence of a chlorine atom and a nitrile group. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves nitration and chlorination reactions on pyridine derivatives. One efficient method includes the use of chlorination agents followed by nitration under controlled conditions, ensuring high yields and purity of the final product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This inhibition results in decreased production of pro-inflammatory cytokines such as IL-1β, suggesting potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in a dose-dependent manner, particularly in leukemia and breast cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Minho assessed the antimicrobial properties of several nitropyridine derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Inflammation Model : In an animal model of sepsis, administration of this compound significantly reduced mortality rates and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for managing septic shock .

Research Findings Summary Table

特性

IUPAC Name |

3-chloro-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYPZNSCPXMRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619252 | |

| Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488713-30-0 | |

| Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。